5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a thiophene ring, which is further connected to a cyclopentyl group and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid using phosphorus oxychloride.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine to form the intermediate compound.
Cyclopentylation: The intermediate compound is further reacted with cyclopentylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar inhibitory properties.
N-Butyl-Benzenesulfonamide: Another sulfonamide with different substituents.
Benzenesulfinic Acid: A related compound with a sulfinic acid group instead of a sulfonamide group.
Uniqueness
5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .
Properties
IUPAC Name |
5-(benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(17-12-6-4-5-7-12)14-10-11-15(21-14)22(19,20)13-8-2-1-3-9-13/h1-3,8-12H,4-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNINDCOFXNVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(S2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.